molecular formula C9H14O B011523 3-Ethenylidene-2-heptanone CAS No. 104550-70-1

3-Ethenylidene-2-heptanone

Cat. No. B011523
M. Wt: 138.21 g/mol
InChI Key: QJIGYLRGFMMLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethenylidene-2-heptanone, also known as ethyl vinyl ketone or EVK, is a colorless liquid with a strong odor. It is a common industrial chemical used in the production of resins, coatings, and adhesives. In recent years, EVK has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of EVK is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth, inflammation, and bacterial infection. EVK has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.

Biochemical And Physiological Effects

EVK has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit bacterial growth. EVK has also been found to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.

Advantages And Limitations For Lab Experiments

EVK has several advantages for lab experiments. It is readily available, easy to handle, and can be synthesized in large quantities. It is also relatively stable and can be stored for extended periods. However, EVK has limitations in terms of its solubility and toxicity. It is poorly soluble in water, which can limit its use in aqueous-based experiments. EVK is also toxic at high concentrations and can cause irritation to the skin and eyes.

Future Directions

There are several future directions for research on EVK. One area of interest is the development of EVK-based therapeutics for the treatment of cancer, inflammation, and bacterial infections. Another area of research is the elucidation of the mechanism of action of EVK, which could lead to the discovery of new drug targets. Furthermore, the synthesis of EVK analogs with improved solubility and toxicity profiles could enhance its potential as a therapeutic agent.

Synthesis Methods

EVK can be synthesized through the reaction of 3-Ethenylidene-2-heptanoneene and acetic acid. The process involves the oxidation of 3-Ethenylidene-2-heptanoneene to acetaldehyde, which is then further oxidized to form EVK. This method is widely used in industry and can be scaled up for commercial production.

Scientific Research Applications

EVK has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in treating cancer, inflammation, and bacterial infections. EVK has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, EVK has demonstrated antibacterial activity against various strains of bacteria, including drug-resistant strains.

properties

CAS RN

104550-70-1

Product Name

3-Ethenylidene-2-heptanone

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-4-6-7-9(5-2)8(3)10/h2,4,6-7H2,1,3H3

InChI Key

QJIGYLRGFMMLTN-UHFFFAOYSA-N

SMILES

CCCCC(=C=C)C(=O)C

Canonical SMILES

CCCCC(=C=C)C(=O)C

synonyms

2-Heptanone, 3-ethenylidene- (9CI)

Origin of Product

United States

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